

# N,N-Bis(3-aminopropyl)methylamine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                          |
|----------------|------------------------------------------|
| Compound Name: | <i>N,N-Bis(3-aminopropyl)methylamine</i> |
| Cat. No.:      | B090873                                  |

[Get Quote](#)

An In-depth Technical Guide to **N,N-Bis(3-aminopropyl)methylamine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N,N-Bis(3-aminopropyl)methylamine** (CAS No. 105-83-9) is a versatile polyamine intermediate characterized by a central tertiary amine and two terminal primary amine groups. This guide provides a comprehensive overview of its core chemical and physical properties, including its molecular formula and weight, and delves into its significant applications across various scientific disciplines. We will explore its role as a crucial building block in polymer chemistry, particularly as a curing agent for epoxy resins and a monomer for polyurethanes, as well as its utility in the synthesis of chelating agents, corrosion inhibitors, and as a scaffold in pharmaceutical and agrochemical development.<sup>[1]</sup> The document further details critical safety and handling protocols, provides an illustrative experimental workflow, and consolidates key data for ease of reference by professionals in research and development.

## Introduction

In the landscape of chemical synthesis, intermediates that offer multiple reactive sites are of paramount importance. **N,N-Bis(3-aminopropyl)methylamine**, also known by synonyms such as 3,3'-Diamino-N-methyldipropylamine and Methyliminobispropylamine, is one such compound.<sup>[2][3]</sup> Its structure, which features two primary amine functionalities and a central

tertiary amine, provides a unique combination of nucleophilicity and structural flexibility. This trifunctional nature makes it a highly reactive and valuable building block for creating complex molecular architectures and advanced materials.[\[4\]](#)

This guide serves as a technical resource for scientists and developers, offering field-proven insights into the causality behind its applications. From enhancing the mechanical strength of thermoset polymers to acting as a foundational scaffold for potential anticancer drugs, the utility of this compound is broad and significant.[\[1\]](#)[\[5\]](#) By grounding our discussion in authoritative data and established protocols, we aim to provide a trustworthy and expert-level resource for leveraging **N,N-Bis(3-aminopropyl)methylamine** in laboratory and industrial settings.

## Core Chemical and Physical Properties

The efficacy and applicability of any chemical compound are fundamentally dictated by its intrinsic properties. **N,N-Bis(3-aminopropyl)methylamine** is a colorless to pale yellow liquid with a characteristic amine odor, and it is completely miscible in water.[\[6\]](#) These properties are a direct consequence of its molecular structure and the presence of multiple amine groups capable of hydrogen bonding.[\[6\]](#)

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property          | Value                                         | Source(s)                                                   |
|-------------------|-----------------------------------------------|-------------------------------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>19</sub> N <sub>3</sub> | <a href="#">[2]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Molecular Weight  | 145.25 g/mol                                  | <a href="#">[2]</a> <a href="#">[8]</a>                     |
| CAS Number        | 105-83-9                                      | <a href="#">[2]</a> <a href="#">[7]</a>                     |
| Density           | 0.901 g/mL at 25 °C                           | <a href="#">[9]</a>                                         |
| Boiling Point     | 110-112 °C at 6 mmHg                          | <a href="#">[9]</a>                                         |
| Melting Point     | -30 to -28 °C                                 | <a href="#">[7]</a>                                         |
| Refractive Index  | n <sub>20/D</sub> 1.4725                      | <a href="#">[7]</a> <a href="#">[9]</a>                     |
| Flash Point       | 103 °C (217.4 °F) - closed cup                |                                                             |
| Vapor Pressure    | 6 mmHg at 110 °C                              | <a href="#">[7]</a>                                         |

## Synthesis and Manufacturing Overview

The industrial production of **N,N-Bis(3-aminopropyl)methylamine** is primarily achieved through processes that create its characteristic aminopropyl arms. While specific proprietary methods may vary, a common conceptual pathway involves the reaction of methylamine with acrylonitrile in a double Michael addition, followed by the catalytic hydrogenation of the resulting dinitrile intermediate.

This multi-step process is chosen for its efficiency and the availability of starting materials. The initial Michael reaction is highly effective for forming carbon-nitrogen bonds, while catalytic hydrogenation is a well-established industrial method for converting nitriles to primary amines with high yield and purity.

## Step 1: Double Michael Addition

Methylamine ( $\text{CH}_3\text{NH}_2$ )      Acrylonitrile (2 eq.)



Base Catalyst

Dinitrile Intermediate  
 $\text{CH}_3\text{N}(\text{CH}_2\text{CH}_2\text{CN})_2$

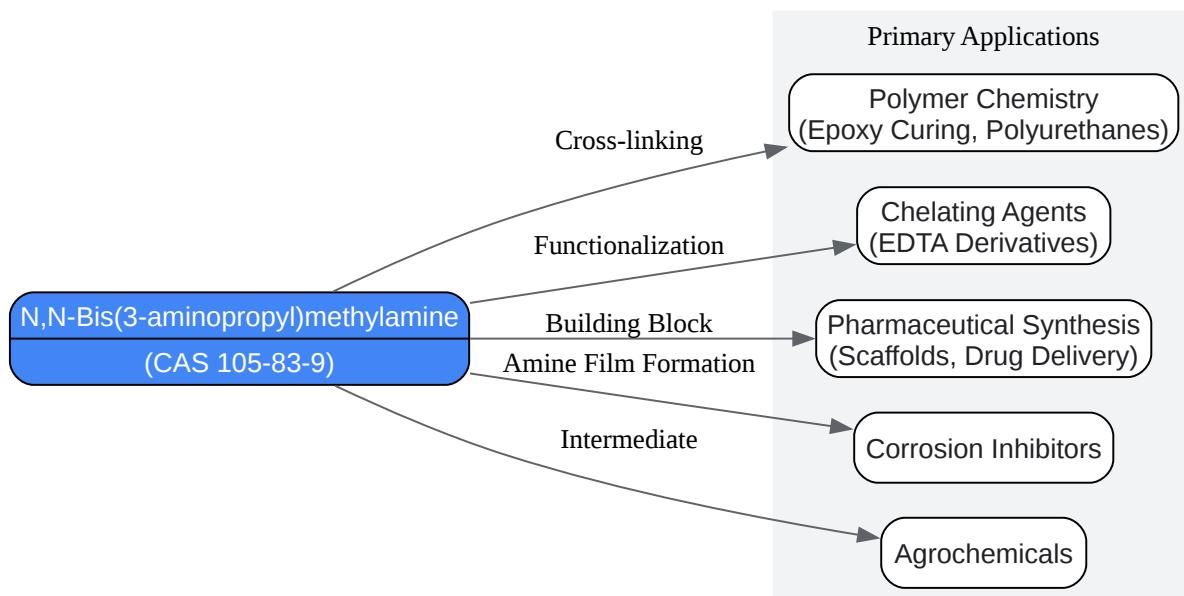
## Step 2: Catalytic Hydrogenation

Hydrogen Gas ( $\text{H}_2$ )

Dinitrile Intermediate



Raney Nickel or  
Cobalt Catalyst, High Pressure


N,N-Bis(3-aminopropyl)methylamine

[Click to download full resolution via product page](#)

Caption: Generalized two-step synthesis pathway for **N,N-Bis(3-aminopropyl)methylamine**.

## Key Applications in Research and Development

The trifunctional nature of **N,N-Bis(3-aminopropyl)methylamine** makes it a versatile intermediate for numerous applications. Its value lies in the differential reactivity of its primary and tertiary amines, allowing for controlled, stepwise reactions.



[Click to download full resolution via product page](#)

Caption: Major application pathways stemming from **N,N-Bis(3-aminopropyl)methylamine**.

- **Polymer Chemistry:** This is one of the largest use cases. The two primary amine groups readily react with epoxide groups, making it an excellent and rapid curing agent (hardener) for epoxy resins. This cross-linking reaction creates a rigid, thermoset polymer network with high mechanical strength and thermal resistance, ideal for adhesives, coatings, and composites.<sup>[1]</sup> It also serves as a building block for polyurethanes.<sup>[1]</sup>
- **Chelating Agents:** The compound is a key scaffold for synthesizing aminopolycarboxylic acid-based chelators. The nitrogen atoms can be functionalized with carboxyl groups to create molecules that bind strongly to metal ions. These agents are critical in industrial water treatment, detergents, and medical applications for controlling metal ion bioavailability.

- Pharmaceutical and Agrochemical Synthesis: In drug development, its defined structure is used as a scaffold to build more complex active pharmaceutical ingredients (APIs).<sup>[4]</sup> It has been utilized in the synthesis of potential anticancer drugs, such as bischromone derivatives, and polyamine derivatives with biological activity.<sup>[5]</sup> The compound's properties are also valuable for creating drug delivery systems, where its amphiphilic derivatives can form micelles to encapsulate and improve the solubility of hydrophobic drugs.<sup>[10]</sup> In agriculture, it serves as an intermediate for herbicides and growth regulators.<sup>[11]</sup>
- Corrosion Inhibition: The amine groups can adsorb onto metal surfaces, forming a protective film that inhibits corrosion. This makes it a valuable component in formulations for closed-loop cooling systems and gas transmission lines.

## Experimental Protocol: Epoxy Resin Curing

This protocol provides a self-validating system for utilizing **N,N-Bis(3-aminopropyl)methylamine** as a curing agent for a standard Bisphenol A-based epoxy resin. The validation comes from the predictable exothermic reaction and the final physical state of the cured material.

Objective: To prepare a cured epoxy polymer sample for mechanical testing.

### Materials:

- Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxy Equivalent Weight ~180 g/eq)
- **N,N-Bis(3-aminopropyl)methylamine** (Amine Hydrogen Equivalent Weight =  $145.25 / 4 = 36.31$  g/eq, since there are 4 reactive N-H bonds from the two primary amines)
- Disposable mixing container and stirring rod
- Silicone mold
- Digital scale ( $\pm 0.01$  g)
- Fume hood

### Methodology:

- Stoichiometric Calculation:
  - The key to a properly cured epoxy is the stoichiometric ratio of epoxy groups to amine hydrogen atoms, typically 1:1.
  - Calculate the required mass of curing agent per 100g of resin:
    - Mass of Amine =  $(100 \text{ g Resin} / 180 \text{ g/eq}) * 36.31 \text{ g/eq} = 20.17 \text{ g}$
  - This calculation ensures that there are enough reactive amine hydrogens to cross-link all available epoxy groups, maximizing the polymer's physical properties.
- Preparation:
  - Place the mixing container on the digital scale within a fume hood.
  - Tare the scale.
  - Carefully weigh 100.00 g of DGEBA resin into the container.
- Mixing:
  - Tare the scale again with the resin in the container.
  - Add 20.17 g of **N,N-Bis(3-aminopropyl)methylamine** to the resin.
  - Immediately begin mixing thoroughly for 2-3 minutes. Ensure the sides and bottom of the container are scraped to achieve a homogenous mixture. The mixture will begin to warm, indicating the exothermic curing reaction has started.
- Casting and Curing:
  - Pour the mixture into the silicone mold.
  - Allow the sample to cure at room temperature for 24 hours. For optimal properties, a post-cure at an elevated temperature (e.g., 80°C for 2-3 hours) is often recommended.
- Validation:

- The cured sample should be a hard, rigid solid that is not tacky to the touch. A tacky surface would indicate an off-ratio mixture or incomplete curing. The material should be transparent with a slight amber hue.

## Safety and Handling

**N,N-Bis(3-aminopropyl)methylamine** is a hazardous substance that requires strict safety protocols. It is toxic and corrosive.[\[2\]](#)

- GHS Hazard Classification:
  - H302: Harmful if swallowed.[\[2\]](#)[\[12\]](#)
  - H311: Toxic in contact with skin.[\[2\]](#)[\[12\]](#)
  - H314: Causes severe skin burns and eye damage.[\[2\]](#)[\[12\]](#)
  - H331 / H330: Toxic or Fatal if inhaled.[\[2\]](#)[\[12\]](#)
- Personal Protective Equipment (PPE):
  - Always handle this chemical inside a certified chemical fume hood.[\[13\]](#)
  - Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[\[13\]](#)
  - If there is an inhalation risk, use a respirator with an appropriate cartridge for organic amines.[\[13\]](#)
- Handling and Storage:
  - Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[13\]](#) Keep away from incompatible materials such as strong oxidizing agents and acids.[\[13\]](#)
  - Use only spark-proof tools and take precautionary measures against static discharge.
  - Have an emergency eye wash station and safety shower readily accessible.[\[13\]](#)

- First Aid Measures:
  - Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[13] Seek immediate medical attention.[13]
  - Eye Contact: Immediately rinse with water for at least 15 minutes, including under the eyelids.[13] Seek immediate medical attention.[13]
  - Inhalation: Move the person to fresh air.[13] Seek immediate medical attention.[13]
  - Ingestion: Do NOT induce vomiting.[13] Rinse mouth and seek immediate medical attention.[13]

## Conclusion

**N,N-Bis(3-aminopropyl)methylamine** is a cornerstone chemical intermediate whose value is derived from its unique trifunctional amine structure. Its well-defined physical and chemical properties make it a reliable and predictable component in a wide array of applications, from high-performance polymers to the intricate synthesis of pharmaceutical compounds. For researchers and developers, a thorough understanding of its reactivity, applications, and stringent safety requirements is essential to unlocking its full potential in creating novel materials and life-saving technologies.

## References

- PubChem. (n.d.). **N,N-bis(3-aminopropyl)methylamine**. National Center for Biotechnology Information.
- LookChem. (n.d.). **N,N-Bis(3-aminopropyl)methylamine**.
- Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE.
- Oakwood Chemical. (n.d.). **N,N-bis(3-Aminopropyl)methylamine**.
- Cheméo. (n.d.). Chemical Properties of 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl- (CAS 105-83-9).
- Henan Tianfu Chemical. (n.d.). **N,N-Bis(3-aminopropyl)methylamine** CAS 105-83-9.
- UL Prospector. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division.
- Fox-Chemicals. (2024). **N,N-Bis(3-aminopropyl)methylamine**: Versatile Chemical Intermediate for Advanced Synthesis and Applications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. ulprospector.com [ulprospector.com]
- 2. N,N-bis(3-aminopropyl)methylamine | C7H19N3 | CID 7777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl- (CAS 105-83-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. nbinno.com [nbinno.com]
- 5. N,N-Bis(3-aminopropyl)methylamine | 105-83-9 [chemicalbook.com]
- 6. CAS 105-83-9: Bis(3-aminopropyl)methylamine | CymitQuimica [cymitquimica.com]
- 7. N,N-Bis(3-aminopropyl)methylamine | lookchem [lookchem.com]
- 8. N,N-bis(3-Aminopropyl)methylamine [oakwoodchemical.com]
- 9. N,N-Bis(3-aminopropyl)methylamine CAS 105-83-9 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 10. Advances in Medicinal Chemistry of Fatty Amine Derivatives - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 11. products.bASF.com [products.bASF.com]
- 12. N,N-Bis(3-aminopropyl)methylamine | 105-83-9 [amp.chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [N,N-Bis(3-aminopropyl)methylamine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090873#n-n-bis-3-aminopropyl-methylamine-molecular-weight-and-formula>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)